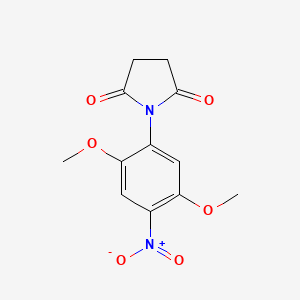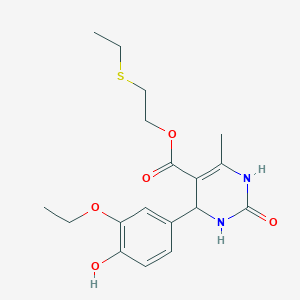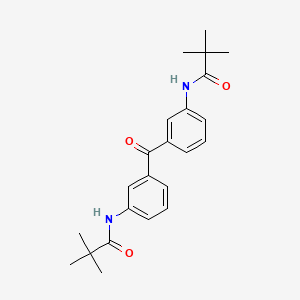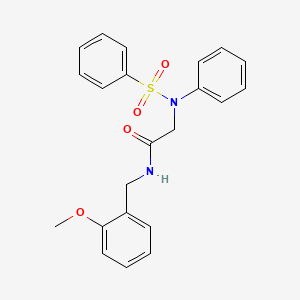![molecular formula C18H17Cl3N2OS B5070416 4-tert-butyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5070416.png)
4-tert-butyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is commonly referred to as TAK-659 and is a type of kinase inhibitor that has been found to have promising results in the treatment of certain diseases. In
作用機序
TAK-659 works by inhibiting the activity of BTK, which is a key enzyme involved in the development of certain types of cancer. BTK is a member of the Tec family of tyrosine kinases and plays a critical role in B-cell receptor signaling. By inhibiting the activity of BTK, TAK-659 can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
TAK-659 has been found to have several biochemical and physiological effects. In preclinical studies, TAK-659 has been found to inhibit the growth and proliferation of cancer cells. TAK-659 has also been found to reduce the production of inflammatory cytokines, which are involved in the development of autoimmune diseases and inflammatory disorders.
実験室実験の利点と制限
One of the main advantages of TAK-659 for lab experiments is its potency as a BTK inhibitor. TAK-659 has been found to be highly effective in inhibiting the activity of BTK, which makes it a valuable tool for studying the role of BTK in various diseases. However, one of the limitations of TAK-659 is its specificity. TAK-659 has been found to inhibit the activity of other kinases in addition to BTK, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on TAK-659. One area of research is the development of more specific BTK inhibitors that can target BTK without inhibiting other kinases. Another area of research is the development of combination therapies that can enhance the effectiveness of TAK-659 in the treatment of cancer and other diseases. Additionally, more research is needed to fully understand the biochemical and physiological effects of TAK-659 and its potential applications in various fields.
合成法
The synthesis method of TAK-659 involves several steps. The first step involves the reaction of 2,4,5-trichloroaniline with tert-butyl isocyanate to form 4-tert-butyl-N-(2,4,5-trichlorophenyl)urea. The second step involves the reaction of the urea with carbon disulfide to form 4-tert-butyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide. This synthesis method has been optimized to produce high yields of TAK-659 with high purity.
科学的研究の応用
TAK-659 has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research has been in the treatment of certain types of cancer. TAK-659 has been found to be a potent inhibitor of BTK (Bruton's tyrosine kinase), which is a key enzyme involved in the development of certain types of cancer. TAK-659 has also been found to have potential applications in the treatment of autoimmune diseases and inflammatory disorders.
特性
IUPAC Name |
4-tert-butyl-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl3N2OS/c1-18(2,3)11-6-4-10(5-7-11)16(24)23-17(25)22-15-9-13(20)12(19)8-14(15)21/h4-9H,1-3H3,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPVZHADDZJWKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-(4-methyl-1-piperazinyl)ethyl]-4-[4-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5070349.png)
![methyl (5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5070363.png)
![N-(3,4-dichlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5070370.png)

![3-[3-(4-nitrophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5070386.png)


![methyl 3-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5070406.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5070409.png)
![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(2-ethylphenyl)acrylamide](/img/structure/B5070413.png)
![N-methyl-1-(2-phenylethyl)-N-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5070423.png)
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)glycinamide](/img/structure/B5070426.png)
![2-(4-methyl-1-piperidinyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5070428.png)